![molecular formula C13H11Cl2NS B178854 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline CAS No. 107623-18-7](/img/structure/B178854.png)
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is a chemical compound with the linear formula C13H11Cl2NS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The electrochemical oxidation of 4-chloroaniline, a model compound, was investigated in a water/acetonitrile mixture . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis
The molecular structure of 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is represented by the linear formula C13H11Cl2NS . The molecular weight of this compound is 284.209 .Chemical Reactions Analysis
In water/acetonitrile mixtures and in the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .Aplicaciones Científicas De Investigación
Synthesis and Characterization
"4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" and related compounds are synthesized through various chemical reactions, highlighting their importance in organic synthesis. For instance, the synthesis and antimicrobial activity of new 2,5-disubstituted 1,2,4-triazoles involve treating aniline derivatives, including 4-chloro aniline, with carbon disulphide and concentrated ammonia to obtain respective substituted compounds, which are further processed to study their antimicrobial properties (Jalihal, Sharabasappa, & Kilarimath, 2009).
Electropolymerization and Coating Applications
Aniline derivatives are also central to developing new materials with specific properties. For example, the electropolymerized aniline-based fiber coating for solid-phase microextraction of phenols from water demonstrates the potential of aniline derivatives in creating new, efficient materials for environmental monitoring (Bagheri, Mir, & Babanezhad, 2005).
Environmental Applications
The compound and its derivatives find applications in environmental science, especially in the detection and analysis of pollutants. For instance, a study utilizing a nanostructure-amplified sensor for the square wave voltammetric determination of hydrazine and 4-chlorophenol as two significant water pollutants highlights the compound's role in environmental monitoring and protection (Tahernejad-Javazmi et al., 2018).
Analytical Chemistry
In analytical chemistry, derivatives of "4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" are utilized in sensors and detection methods. An electrochemical strategy to determine thiosulfate, 4-chlorophenol, and nitrite as three crucial pollutants in water samples via a nanostructure modified sensor shows the importance of these compounds in developing new analytical tools (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
Mecanismo De Acción
Target of Action
It is known that 4-chloroaniline, a related compound, is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine
Mode of Action
Studies on 4-chloroaniline have shown that it can undergo various chemical reactions, such as allylation, povarov reaction with cyclopentadiene, and mannich reaction with aldehydes and cyclic ketones . These reactions could potentially lead to the formation of bioactive compounds .
Biochemical Pathways
One study has shown that 4-chloroaniline can undergo one-electron oxidation followed by a disproportionation reaction, leading to the formation of unstable chloronium . In the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .
Result of Action
4-chloroaniline, a related compound, exhibits antimicrobial action against some bacteria and molds , suggesting that 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline may have similar effects.
Action Environment
It is known that the compound’s reactions can occur in water/acetonitrile mixtures , suggesting that the solvent environment could play a role in its reactivity.
Propiedades
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVJNVCQNVRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline | |
CAS RN |
107623-18-7 |
Source


|
| Record name | 4-CHLORO-N-(((4-CHLOROPHENYL)THIO)METHYL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

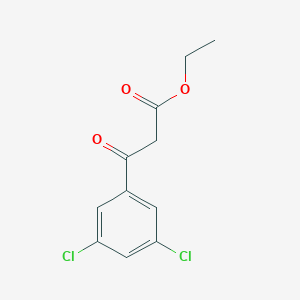


![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

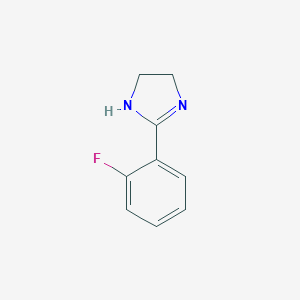
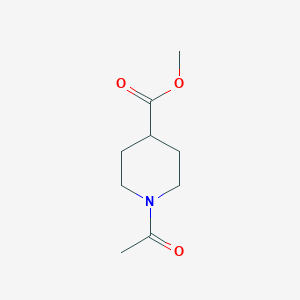
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)


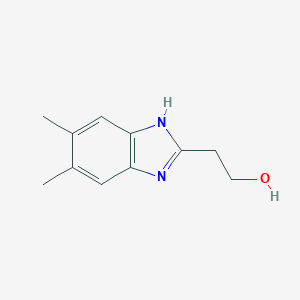
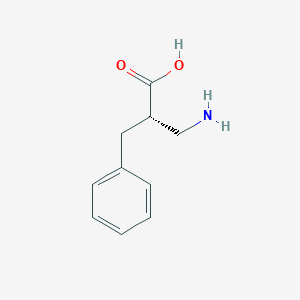

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)